molecular formula C10H13NO3 B13266828 Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate

Cat. No.: B13266828
M. Wt: 195.21 g/mol
InChI Key: SGGMHYHMJWTUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate (CAS 2044713-31-5) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C10H13NO3 and a molecular weight of 195.22, features a fused furo[3,2-c]pyridine scaffold, a structure recognized as a privileged scaffold in the design of biologically active molecules . The core furopyridine structure is a key focus in the development of novel antitumor agents. Recent scientific literature highlights that derivatives based on the furo[3,2-c]pyridine skeleton have been synthesized and shown promising in vitro anti-tumor activities, particularly against esophageal cancer cell lines such as KYSE70 and KYSE150 . Some optimized furan-pyridine derivatives have demonstrated potent inhibitory activity, making this chemotype a valuable template for exploring new anticancer therapeutics . As an ester-functionalized intermediate, this compound is well-suited for further chemical modifications, including hydrolysis or amidation, to create a diverse library of molecules for structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is intended for use in laboratory research. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate

InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)9-7-4-6-14-8(7)3-5-11-9/h4,6,9,11H,2-3,5H2,1H3

InChI Key

SGGMHYHMJWTUHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)OC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine Derivatives with Ethyl Esters

One of the most common methods involves reacting a suitably functionalized pyridine derivative with ethyl esters under catalytic conditions to induce cyclization:

  • Starting Material: Substituted pyridine derivatives bearing reactive groups such as hydroxyl, amino, or acyl functionalities.
  • Reaction Conditions: Use of acid or base catalysis, often with refluxing solvents like acetonitrile or ethanol.
  • Mechanism: Intramolecular nucleophilic attack leading to ring closure, forming the fused furo[3,2-c]pyridine ring system.

Example: The synthesis of ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride involves cyclization of a pyridine precursor with an ethyl ester, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.

Friedel–Crafts Acylation and Cyclization

Another established route involves Friedel–Crafts acylation to introduce acyl groups onto aromatic rings, which then undergo intramolecular cyclization:

  • Step 1: Acylation of pyridine derivatives with acyl chlorides or anhydrides catalyzed by Lewis acids such as Eaton’s reagent.
  • Step 2: Cyclization facilitated by the acyl group, forming the fused heterocycle.
  • Reduction: Subsequent reduction of keto groups using agents like sodium borohydride (NaBH₄).

Research Outcome: The synthesis of 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione exemplifies this approach, where acylation followed by cyclization yields the fused heterocycle.

Multi-step Functionalization and Cyclization

Complex derivatives are synthesized via stepwise functionalization:

  • Step 1: Formation of furan-pyridine intermediates through acylation or nucleophilic substitution.
  • Step 2: Cyclization under reflux conditions with catalysts such as potassium carbonate or phosphorus oxychloride.
  • Step 3: Final modifications, including reduction or substitution, to tailor the compound’s structure.

Example: The synthesis of furo[3,2-c]pyridine derivatives involves refluxing with acetonitrile and catalysts, followed by purification.

Specific Research Findings and Reaction Schemes

Method Starting Material Reagents & Conditions Key Features Reference
Cyclization of pyridine derivatives with ethyl esters Pyridine derivatives with hydroxyl or amino groups Acid/base catalysis, reflux in acetonitrile or ethanol Intramolecular ring closure, yields variable based on substituents
Friedel–Crafts acylation followed by cyclization 3-Furoyl-L-leucine or similar amino acid derivatives Eaton’s reagent, reflux Formation of fused heterocycle, reduction with NaBH₄
Tandem heterocyclization of 2-[(2-cyanophenoxy) methyl]-3-furoates Cyanophenoxy methyl furoates Reflux in DMF with t-BuOK Efficient formation of benzofuro[3,2-b]furo[2,3-d]pyridine systems
Cyclocondensation of 4H-furo[3,2-b]pyrrole derivatives 4H-furo[3,2-b]pyrrole-5-carboxylate Microwave or classical heating with carbohydrazide Multi-step functionalization, yields high purity compounds

Reaction Conditions and Optimization

Parameter Typical Range Impact on Synthesis References
Solvent Acetonitrile, ethanol, DMF Affects solubility and reaction rate ,,
Catalyst Potassium carbonate, Eaton’s reagent, phosphorus oxychloride Facilitates cyclization and substitution ,,
Temperature Reflux (65–90°C) Ensures adequate energy for cyclization ,
Reaction Time 4–24 hours Influences yield and purity ,,

Structural Verification and Purity Assessment

  • Spectroscopic Techniques: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure.
  • IR Spectra: Characteristic N-H (around 3154–5170 cm⁻¹) and C=O (around 1665–1671 cm⁻¹) peaks.
  • NMR Spectra: Downfield signals for carbonyl carbons (δ 158–164 in ¹³C NMR) and aromatic protons.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula (e.g., m/z 256 for C₁₄H₉NO₄).

Summary of Key Research Outcomes

  • The synthesis of This compound predominantly involves intramolecular cyclization of pyridine derivatives with ethyl esters under reflux conditions.
  • Cyclization efficiency is enhanced by catalysts such as potassium carbonate or Eaton’s reagent.
  • Multi-step syntheses involving acylation, reduction, and substitution are common to access various derivatives.
  • Structural confirmation relies heavily on spectral analysis, ensuring the integrity of the fused heterocyclic system.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones.

Scientific Research Applications

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of fused heterocyclic carboxylates. Key structural analogs include thieno[2,3-c]pyridine and imidazo[4,5-c]pyridine derivatives, which differ in their heteroatoms and substitution patterns (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS No. Molecular Formula Core Structure Key Substituents Biological Activity
Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate 2044713-31-5 C₁₀H₁₃NO₃ Furo[3,2-c]pyridine Ethyl ester at 4-position Not reported
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 193537-14-3 C₁₅H₂₂N₂O₄S Thieno[2,3-c]pyridine Amino, Boc-protected amine Laboratory chemical
Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate 2091693-38-6 C₁₀H₁₅N₃O₂ Imidazo[4,5-c]pyridine Methyl, ethyl ester Building block
tert-Butyl 4-(aminomethyl)-thieno[3,2-c]pyridine-5-carboxylate - C₁₄H₂₀N₂O₂S Thieno[3,2-c]pyridine tert-Butyl ester, aminomethyl Advanced intermediate
Key Observations:
  • Substituent Effects: The presence of amino or morpholine groups (e.g., CAS 171088-75-8 ) improves solubility and pharmacokinetic profiles, whereas bulky groups like tert-butyl () may hinder receptor interactions due to steric effects.
  • Biological Relevance: Thieno[2,3-c]pyridine derivatives, such as those in , exhibit significant antiplatelet activity (e.g., compound C1 outperformed ticlopidine in rat models) .

Physicochemical and Spectroscopic Properties

  • Thieno[2,3-c]pyridine Derivatives: Characteristic ¹H-NMR signals include δ 3.59–3.73 (m, CH₂-Cl) and δ 7.21–7.46 (m, aromatic protons) . IR spectra for chloro-substituted analogs show peaks at ~1729 cm⁻¹ (C=O stretch) and 1133 cm⁻¹ (C-O ester) .
  • Imidazo[4,5-c]pyridine Derivatives: Molecular weights (e.g., 209.25 g/mol for CAS 2091693-38-6 ) suggest lower polarity compared to furo/thieno analogs.

Biological Activity

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as oncology and antimicrobial therapy.

Molecular Characteristics:

  • Molecular Formula: C10H13NO3
  • Molecular Weight: 195.21 g/mol
  • IUPAC Name: Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate
  • Canonical SMILES: CCOC(=O)C1C2=C(CCN1)OC=C2

The synthesis of this compound typically involves the cyclization of pyridine derivatives with ethyl esters under controlled conditions. Common methods include heating the reactants in the presence of catalysts to facilitate the formation of the furo-pyridine structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance:

  • A study involving a series of furan–pyridinone derivatives demonstrated that compound 4c , structurally related to this compound, exhibited remarkable cytotoxicity against KYSE70 and KYSE150 cancer cell lines. At a concentration of 20 µg/mL, it achieved a 99% inhibition rate after 48 hours. The IC50 values were determined to be as low as 0.655 µg/mL for KYSE150 cells after 48 hours .

Table 1: Cytotoxicity Data for Compound 4c

CompoundCell LineConcentration (µg/mL)Inhibition Rate (%)IC50 (µg/mL)
4cKYSE7020991.463 (24h)
1.329 (48h)
KYSE15020990.888 (24h)
0.655 (48h)

These findings suggest that this compound and its derivatives may serve as promising candidates for developing anticancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Compounds with similar furo-pyridine structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Binding: It can bind to cellular receptors that modulate signaling pathways related to growth and survival.

Molecular docking studies have suggested that the carbonyl group in the pyridone moiety plays a crucial role in binding interactions with targets such as EGFR and MetAP2 proteins .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of derivatives related to this compound:

  • Antitumor Activity Assessment: A study evaluated a series of furan-pyridinone derivatives for their cytotoxic effects on esophageal cancer cell lines. The most potent derivative exhibited over 99% inhibition at optimal concentrations.
  • Molecular Docking Analysis: Docking studies indicated favorable interactions between derivatives and target proteins associated with cancer progression.

Q & A

Q. What are the common synthetic routes for Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate, and what key reaction conditions are critical for optimizing yield?

Synthesis typically involves multi-step reactions, starting with the formation of the fused furo-pyridine ring. Key steps include cyclization under controlled temperatures (e.g., 60–80°C) using anhydrous solvents like tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions. For example, similar heterocyclic compounds are synthesized via condensation of diethyl esters with guanidine derivatives, followed by cyclization . Optimizing solvent systems (e.g., THF vs. DMF) and reaction duration can improve yields by 20–30%, as demonstrated in isoxazolo-pyridine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the fused ring system and substituent positions. X-ray crystallography provides definitive spatial arrangement data. For instance, pyrido[4,3-d]pyrimidine derivatives were characterized using NMR to identify proton environments (e.g., diastereotopic protons at δ 3.5–4.5 ppm) and carbonyl groups (δ 165–170 ppm) . X-ray resolved stereochemical ambiguities in related imidazo-pyridines, confirming bond angles and distances critical for biological activity .

Q. What biological targets are commonly associated with furo[3,2-c]pyridine derivatives, and how are these activities validated experimentally?

Furo-pyridine derivatives often target kinases, ADP receptors, or enzymes involved in inflammatory pathways. For example, thieno[3,2-c]pyridine analogues (e.g., prasugrel) inhibit ADP receptors, validated via in vitro platelet aggregation assays and in vivo thrombosis models . Kinase inhibition is assessed using enzymatic assays (e.g., IC₅₀ measurements) and cellular proliferation studies . Structural similarities to pyrido[4,3-d]pyrimidines suggest potential anticancer activity, tested via apoptosis assays and xenograft models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for analogues of this compound?

Contradictions may arise from differences in target binding affinities or metabolic stability. A systematic approach includes:

  • Comparative Molecular Field Analysis (CoMFA) : Correlate substituent effects (e.g., electron-withdrawing groups at position 3) with activity trends .
  • Docking Studies : Identify steric clashes or hydrogen-bonding mismatches in target binding pockets (e.g., kinase ATP sites) .
  • Isotopic Labeling : Track metabolic pathways to assess stability (e.g., ¹⁴C-labeled compounds in hepatocyte assays) .

Q. What strategies are recommended for designing stable prodrugs or derivatives to enhance bioavailability without compromising target engagement?

  • Hydrophilic Modifications : Introduce tert-butoxycarbonyl (Boc) or carboxylate groups at non-critical positions to improve solubility. Boc-protected thieno-pyridines showed 2–3× higher plasma half-life .
  • Prodrug Activation : Design ester prodrugs (e.g., ethyl to methyl ester conversion) that hydrolyze under physiological conditions, as seen in pyridazine carboxylates .
  • Computational Modeling : Predict logP and permeability using tools like SwissADME to balance lipophilicity and absorption .

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

  • Chiral Stationary Phases (CSPs) : Use columns like Chiralcel OD-H for enantioseparation, achieving >99% enantiomeric excess (ee) in prasugrel analogues .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in cyclization steps to control stereochemistry, as demonstrated in imidazo-pyridine syntheses .
  • In Situ Monitoring : Use HPLC-MS to track intermediates and adjust reaction parameters (e.g., pH, temperature) dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.